Product packaging for Thiazolo[5,4-d]pyrimidine, 5-methyl-(Cat. No.:CAS No. 13554-89-7)

Thiazolo[5,4-d]pyrimidine, 5-methyl-

Cat. No.: B081866
CAS No.: 13554-89-7
M. Wt: 151.19 g/mol
InChI Key: MMOQXBUGBFDEKS-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidine derivatives are purine bioisosteres, where a nitrogen atom in the purine ring is replaced by sulfur, conferring structural similarity to adenosine, guanosine, and related biomolecules . The 5-methyl substitution at position 5 of the thiazolo[5,4-d]pyrimidine scaffold enhances its pharmacological profile by modulating electronic and steric properties. For example, in vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the 5-methyl group contributes to potent activity, as seen in compounds 3l and 3m (IC₅₀ = 1.65 and 3.52 μM, respectively) . This substitution is critical for optimizing target affinity and selectivity in therapeutic applications such as angiogenesis inhibition and oncology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B081866 Thiazolo[5,4-d]pyrimidine, 5-methyl- CAS No. 13554-89-7

Properties

CAS No.

13554-89-7

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

5-methyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H5N3S/c1-4-7-2-5-6(9-4)10-3-8-5/h2-3H,1H3

InChI Key

MMOQXBUGBFDEKS-UHFFFAOYSA-N

SMILES

CC1=NC=C2C(=N1)SC=N2

Canonical SMILES

CC1=NC=C2C(=N1)SC=N2

Synonyms

5-Methylthiazolo[5,4-d]pyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 5

The biological activity of thiazolo[5,4-d]pyrimidine derivatives is highly dependent on substituents at position 5:

Substituent Biological Activity Key Findings Reference
5-Methyl VEGFR-2 inhibition Compound 3l : IC₅₀ = 1.65 μM (HUVEC cells)
5-Morpholino Antiproliferative activity Compound 24 : IC₅₀ = 1.03 μM (MGC803 cancer cells), 38.95 μM (normal cells)
5-Piperidine/Piperazine A2A adenosine receptor (A2AAR) antagonism Compound 11 : Ki = 8.62 nM (A2AAR), IC₅₀ = 7.42 nM (cAMP inhibition); high selectivity over A1/A3
  • 5-Methyl derivatives excel in kinase inhibition (e.g., VEGFR-2) due to enhanced hydrophobic interactions in the ATP-binding pocket .
  • Morpholino substituents improve antiproliferative selectivity, as seen in compound 24, which induces apoptosis via Bax/Bcl-2 modulation .
  • Piperidine/piperazine groups optimize A2AAR binding, critical for cancer immunotherapy and neurodegenerative diseases .

Core Scaffold Modifications

Comparisons with structurally related heterocycles reveal distinct pharmacological profiles:

Core Scaffold Therapeutic Target Key Findings Reference
Thiazolo[5,4-d]pyrimidine HIV-1 reverse transcriptase Compound 19a : IC₅₀ = 0.037–0.050 μM (mutant HIV-1 strains); superior resistance profile vs. ETV
Thiazolo[4,5-d]pyrimidine HIV-1 reverse transcriptase Compound 14a : Higher potency than furo[3,2-d]pyrimidine but lower than [5,4-d] isomers
Thiazolo[5,4-b]pyridine RAF/VEGFR2 Lower kinase inhibition compared to thiazolo[5,4-d]pyrimidine derivatives
  • Thiazolo[5,4-d]pyrimidine exhibits superior drug resistance profiles in HIV therapy compared to [4,5-d] isomers and furopyrimidines .
  • Thiazolo[5,4-b]pyridine derivatives show reduced potency in kinase inhibition, highlighting the importance of nitrogen-sulfur arrangement .

Pharmacokinetic and Drug-Likeness Properties

ADME profiles vary significantly with substituents:

Compound log Po/w TPSA (Ų) PAINS Alerts Oral Bioavailability Reference
5-Methyl (3l) 3.5 95 0 High (predicted)
Piperazine (11) 3.34 98 0 >10% (rat)
Morpholino (24) 2.8 75 0 Moderate
  • 5-Methyl derivatives exhibit favorable log Po/w (3.5) and TPSA (95 Ų), suggesting good membrane permeability and solubility .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : A 2-furan or 2-(4-chlorophenyl) group enhances target affinity in A2AAR antagonists and VEGFR-2 inhibitors, respectively .
  • Position 7: Exocyclic amines (e.g., 7-amino groups) are critical for A2AAR inverse agonism, while urea linkages improve VEGFR-2 binding .
  • Position 5: Hydrophobic substituents (methyl, morpholino) optimize kinase inhibition, whereas basic groups (piperazine) enhance receptor antagonism .

Preparation Methods

Cyclocondensation of Pyrimidine Precursors with Thiourea Derivatives

The most widely employed method for synthesizing 5-methylthiazolo[5,4-d]pyrimidines involves cyclocondensation reactions starting from substituted pyrimidine precursors. A seminal approach, reported by Moradi et al. (2016), begins with 2,4-dichloro-5-amino-6-methylpyrimidine (1) . Treatment of 1 with potassium thiocyanate (KSCN) in refluxing acetic acid facilitates the formation of 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine (2) . This intermediate undergoes diazotization and chlorination using hydrochloric acid (HCl) in acetonitrile to yield 2,5-dichloro-7-methylthiazolo[5,4-d]pyrimidine (3) , a pivotal halogenated precursor .

Key Reaction Conditions :

  • Cyclocondensation : Acetic acid, reflux (8–10 h).

  • Chlorination : HCl in acetonitrile, room temperature (quantitative yield).

The absence of NH₂ stretching vibrations in the IR spectrum (3417–3284 cm⁻¹) and the disappearance of the NH₂ proton signal in ¹H NMR (δ 8.18 ppm) confirm the successful conversion of 2 to 3 .

Nucleophilic Substitution Reactions on Halogenated Intermediates

Halogenated intermediates like 3 serve as versatile substrates for introducing diverse substituents. Secondary amines (e.g., pyrrolidine, piperidine) undergo nucleophilic displacement at the 2-position of 3 in ethanol under reflux, producing 5-chloro-7-methyl-2-(dialkylamino)thiazolo[5,4-d]pyrimidines (4a–d) . For example, reaction with pyrrolidine yields 4a (89% yield), characterized by IR bands at 2970 cm⁻¹ (C-H stretch) and 1589 cm⁻¹ (C=N vibration) .

Representative Data :

CompoundAmineYield (%)Melting Point (°C)
4aPyrrolidine8996
4bPiperidine85102

Subsequent treatment of 4a–d with hydrazine hydrate in ethanol introduces hydrazino groups at the 5-position, forming 5-hydrazinyl-7-methyl-2-(dialkylamino)thiazolo[5,4-d]pyrimidines (5a–d) . The IR spectrum of 5c reveals NH/NH₂ stretches at 3346–3254 cm⁻¹, while ¹H NMR displays exchangeable protons at δ 7.88 (NH) and δ 4.21 (NH₂) .

Cyclization with Triethyl Orthoesters

The final step involves cyclization of hydrazino derivatives 5a–d with triethyl orthoformate or orthoacetate in acetonitrile under acidic conditions (acetic acid catalyst). This yields thiazolo[5,4-d][1, triazolo[4,3-a]pyrimidines (6a–h) , which retain the 5-methyl substitution . For instance, 6e (C₁₁H₁₂N₆OS) exhibits a molecular ion peak at m/z = 276 (M⁺) and a melting point of 287–288°C .

Optimization Insights :

  • Solvent : Acetonitrile enhances reaction efficiency.

  • Catalyst : Acetic acid (4–6 drops) accelerates cyclization.

Alternative Routes via Functionalization of Pre-Formed Thiazolo[5,4-d]Pyrimidines

While less common, post-synthetic modifications offer routes to 5-methyl derivatives. For example, Shishkin et al. (2020) demonstrated that α-halo ketones react with 2-thiouracils to form thiazolo[3,2-a]pyrimidines . Although this method targets a different ring system, analogous strategies using 6-methyl-2-thiouracil precursors could theoretically yield 5-methylthiazolo[5,4-d]pyrimidines by adjusting reaction regioselectivity .

Critical Considerations :

  • Regioselectivity : Electron-donating groups (e.g., CH₃) favor cyclization through N³ over N¹ .

  • Phosphonylation : Chloroethynylphosphonates introduce phosphonate groups but require stringent temperature control .

Comparative Analysis of Synthetic Methods

The cyclocondensation route (Method 1) remains superior for scalability and yield (75–89%) . In contrast, phosphonylation approaches (Methods 4) suffer from lower yields (50–65%) and complex purification . Nucleophilic substitution (Method 2) offers modularity but depends on halogenated intermediates.

Table 2: Method Comparison

MethodYield Range (%)Key AdvantageLimitation
Cyclocondensation75–89High scalabilityMulti-step synthesis
Nucleophilic Substitution85–89Substituent diversityRequires halogenated precursors
Phosphonylation50–65Functional group diversityLow regioselectivity

Q & A

Basic: What synthetic methodologies are most effective for constructing the thiazolo[5,4-d]pyrimidine core?

The thiazolo[5,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino- or 5-nitropyrimidine precursors with sulfur-containing reagents. Key approaches include:

  • Thiazole ring closure : Reacting 4,6-dihydroxypyrimidine analogs with thionation reagents (e.g., Lawesson’s reagent or P4S10) in pyridine to replace oxygen with sulfur and form the fused thiazole ring .
  • Acid-mediated cyclization : Treating 5-amino-6-mercaptopyrimidines with formic acid, phosgene, or acid anhydrides to induce ring closure .
  • Scalable routes : A two-pot, five-step process using 5-aminopyrimidine intermediates and thiourea derivatives under reflux conditions, optimized for large-scale synthesis without chromatography .

Basic: What analytical techniques are critical for characterizing thiazolo[5,4-d]pyrimidine derivatives?

  • <sup>1</sup>H NMR : Essential for confirming substitution patterns, such as benzyl or chloromethyl groups at position 2 (e.g., δ 4.62–4.73 ppm for CH2 in benzyl derivatives) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives (e.g., dichloro-substituted compounds) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms fused-ring geometry in novel analogs .

Basic: What pharmacological activities are associated with 5-methyl-thiazolo[5,4-d]pyrimidine derivatives?

  • Anticancer activity : Derivatives exhibit antiproliferative effects via apoptosis induction (e.g., PARP-1 cleavage and caspase-3 activation in A549 lung cancer cells at 10 μM) .
  • Adenosine receptor modulation : 5-Methyl derivatives act as potent A2AAR inverse agonists (IC50 < 100 nM) with selectivity over A1 and A3 subtypes, validated in radioligand binding assays .

Advanced: How can dual-targeting thiazolo[5,4-d]pyrimidines be designed to co-inhibit CD73 and A2AAR for cancer immunotherapy?

  • Pharmacophore fusion : Combine the thiazolo[5,4-d]pyrimidine core (A2AAR antagonism) with a benzenesulfonamide group (CD73 inhibition). Linkers of varying flexibility (e.g., alkyl chains, piperidinyl) are introduced at position 5 to optimize dual activity .
  • SAR optimization : Derivatives with a 7-amino group and 2-furanyl substitution enhance A2AAR affinity, while terminal sulfonamides improve Zn<sup>2+</sup> chelation in CD73’s catalytic site .
  • Limitations : Most dual-targeting compounds show high A2AAR potency (Ki ~ 10 nM) but weak CD73 inhibition (IC50 > 1 μM), necessitating further structural refinement .

Advanced: How should researchers address contradictions in activity data for thiazolo[5,4-d]pyrimidines?

  • Case study : Despite rational design for CD73 inhibition, benzenesulfonamide-linked analogs showed poor enzymatic activity. Potential solutions:
    • Binding mode analysis : Use molecular docking to assess if steric hindrance from the bicyclic core disrupts sulfonamide-Zn<sup>2+</sup> interactions .
    • Enzyme kinetics : Compare inhibition mechanisms (competitive vs. allosteric) using Lineweaver-Burk plots .
    • Proteolytic stability : Evaluate metabolic degradation via liver microsome assays to rule out pharmacokinetic failures .

Advanced: What strategies enhance selectivity for adenosine receptor subtypes (A1 vs. A2A)?

  • Substitution at position 7 : Bulky aryl groups (e.g., 2-furanyl) favor A2AAR selectivity by occupying hydrophobic subpockets, while smaller alkyl chains increase A1 affinity .
  • N<sup>5</sup>-modifications : Heteroarylalkyl chains at N<sup>5</sup> improve A2AAR inverse agonism (e.g., 2-phenoxyethyl boosts potency 10-fold) .
  • Functional assays : Measure cAMP accumulation in CHO-K1 cells transfected with hA1/hA2AAR to confirm subtype-specific efficacy .

Advanced: How can QSAR models guide the optimization of thiazolo[5,4-d]pyrimidines?

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters to correlate with A2AAR binding .
  • Validation : Apply leave-one-out cross-validation to ensure robustness (R<sup>2</sup> > 0.8). Models predict that electron-withdrawing groups at position 5 enhance receptor affinity .
  • Limitations : QSAR may fail to capture solvent effects or protein flexibility; complement with molecular dynamics simulations .

Advanced: What preclinical models validate the antidepressant potential of thiazolo[5,4-d]pyrimidines?

  • Forced swim test (FST) : 5-Methyl derivatives reduce immobility time in rodents (ED50 ~ 5 mg/kg), indicating antidepressant-like effects .
  • Mechanistic studies : Confirm A1/A2AAR dual antagonism via receptor knockout mice to isolate target contributions .
  • Safety profiling : Assess cardiovascular side effects (e.g., heart rate, blood pressure) in canine models due to adenosine receptor cross-talk .

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